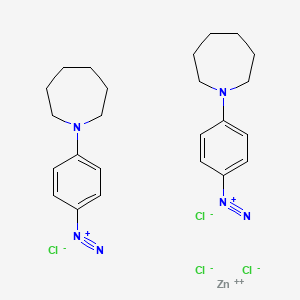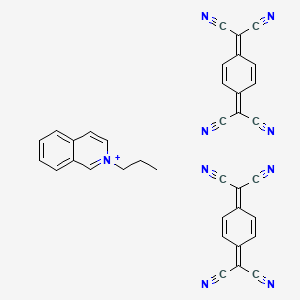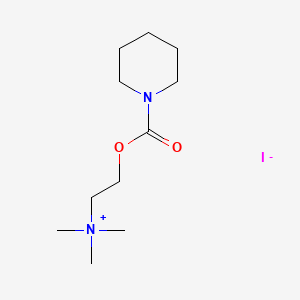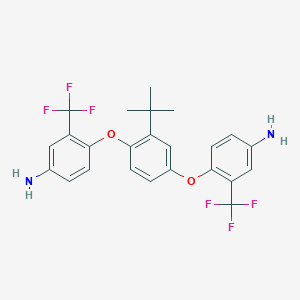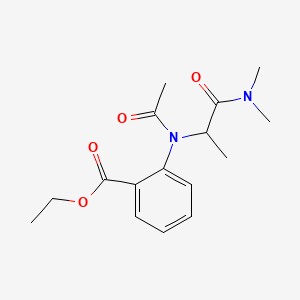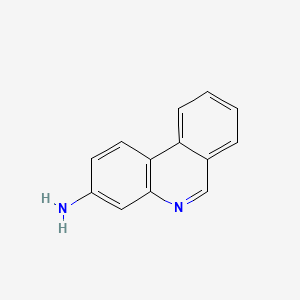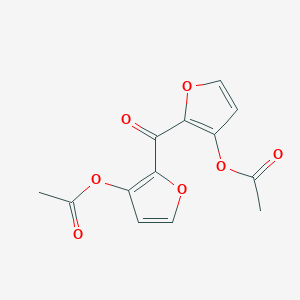
Sodium dihydrogen bis(2-hydroxy-5-sulphobenzoato(3-)-O1,O2)samarate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) is a complex chemical compound with the molecular formula C14H10Na3O12S2Sm It is known for its unique coordination chemistry involving the rare earth element samarium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) typically involves the reaction of samarium salts with 2-hydroxy-5-sulfobenzoic acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
SmCl3+2C7H5O6SNa+NaOH→Na3[Sm(C7H5O6S)2]+3NaCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of samarium.
Reduction: Reduction reactions can alter the oxidation state of samarium, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the 2-hydroxy-5-sulfobenzoato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using different ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of samarium, while reduction may result in lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic potential in treating certain diseases, leveraging its rare earth element properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Wirkmechanismus
The mechanism of action of sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, affecting their function and activity. The pathways involved may include:
Coordination with metal ions: The compound can form stable complexes with metal ions, influencing their biological activity.
Interaction with proteins: Binding to specific proteins can modulate their function, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]lanthanate(3-)
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]cerate(3-)
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]neodymate(3-)
Uniqueness
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) is unique due to its specific coordination with samarium, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
79594-96-0 |
|---|---|
Molekularformel |
C14H8NaO12S2Sm |
Molekulargewicht |
605.7 g/mol |
IUPAC-Name |
sodium;hydron;2-oxido-5-sulfonatobenzoate;samarium(3+) |
InChI |
InChI=1S/2C7H6O6S.Na.Sm/c2*8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h2*1-3,8H,(H,9,10)(H,11,12,13);;/q;;+1;+3/p-4 |
InChI-Schlüssel |
BIAFUHUJLDAFGB-UHFFFAOYSA-J |
Kanonische SMILES |
[H+].[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])[O-].C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])[O-].[Na+].[Sm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


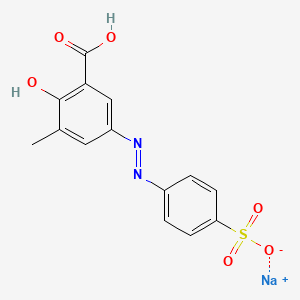
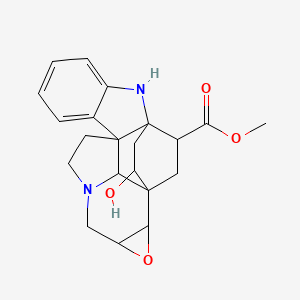
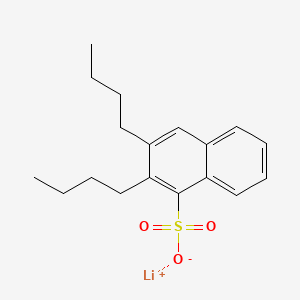

![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
